![molecular formula C17H15FN4OS B2979036 4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide CAS No. 338962-49-5](/img/structure/B2979036.png)
4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide is a chemical compound that has garnered attention in various fields due to its unique structure and potential applications. This compound features a fluorine atom, a benzenecarboxamide group, and a triazole ring substituted with a phenyl and a methylsulfanyl group, contributing to its distinct chemical behavior and properties.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with readily available chemicals such as fluorobenzene, 1,2,4-triazole derivatives, and methyl sulfide.
Reaction Steps
Fluorination: : Introduction of the fluorine atom onto the benzene ring.
Triazole Formation: : Cyclization reactions to form the 1,2,4-triazole ring.
Amidation: : Coupling of the triazole moiety with benzenecarboxylic acid to form the final compound.
Industrial Production Methods
In an industrial setting, large-scale synthesis of 4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide would involve optimization of reaction conditions to ensure high yield and purity. This often includes:
Catalysis: : Use of catalysts to accelerate the reaction rates.
Controlled Conditions: : Maintaining specific temperatures and pressures to favor desired product formation.
化学反応の分析
Types of Reactions
Oxidation: : The methylsulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: : The carbonyl group in the benzenecarboxamide can be reduced to an alcohol.
Substitution: : The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride for reduction processes.
Substitution Reagents: : Nucleophiles such as amines or thiols for substitution reactions.
Major Products
Oxidation: : Formation of sulfoxides or sulfones from the methylsulfanyl group.
Reduction: : Conversion of the carbonyl group to an alcohol.
Substitution: : Replacement of the fluorine atom with other functional groups.
科学的研究の応用
4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide has been explored for various applications:
Chemistry: : Used as a building block in organic synthesis for the development of more complex molecules.
Biology: : Studied for its potential biochemical interactions and effects on biological systems.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the synthesis of specialty chemicals and as a potential lead compound for drug development.
作用機序
The mechanism by which 4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathways: : Modulating biochemical pathways, potentially affecting cell signaling and metabolic processes.
類似化合物との比較
Similar Compounds
4-fluoro-N-{[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide
4-fluoro-N-{[5-(methylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide
Uniqueness
4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide is unique due to its specific substitution pattern, which impacts its chemical reactivity and biological interactions. Its inclusion of a phenyl group attached to the triazole ring differentiates it from other compounds, potentially leading to distinct pharmacological profiles and applications.
There you have it, a detailed deep dive into this compound. What are your thoughts?
特性
IUPAC Name |
4-fluoro-N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c1-24-17-21-20-15(22(17)14-5-3-2-4-6-14)11-19-16(23)12-7-9-13(18)10-8-12/h2-10H,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQXRJLATDPWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2978953.png)
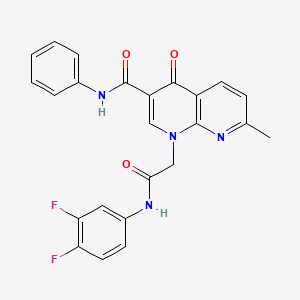
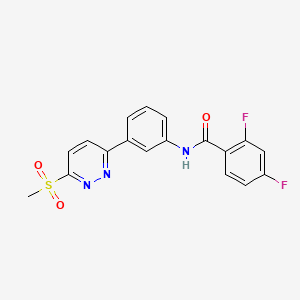
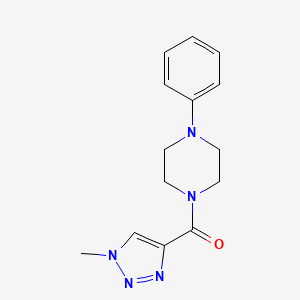
![3,3-diphenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2978957.png)
![3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2978958.png)
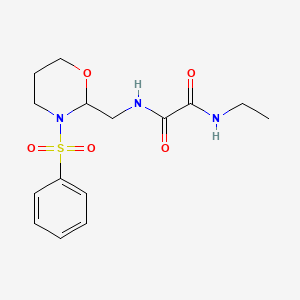
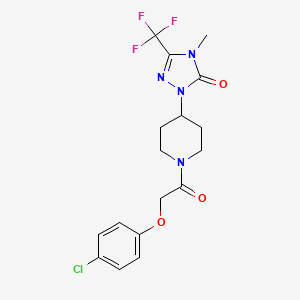
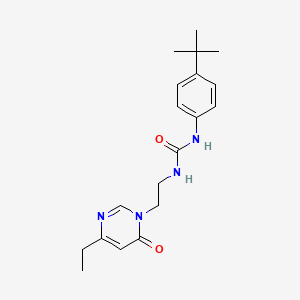
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2978966.png)
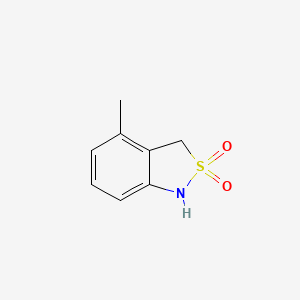
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2978971.png)
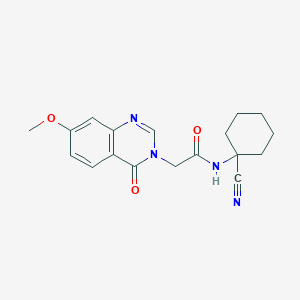
![(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978975.png)
